(5,5-Dimethyl-2-oxooxolan-3-yl)methyl thiocyanate
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Overview
Description
3-thiocyanatomethyl-5,5-dimethylbutyrolactone is a butan-4-olide having a thiocyanatomethyl group at the 3-position and two methyl substituents at the 5-position. It is a butan-4-olide and a member of thiocyanates.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, synthesized through reactions involving potassium thiocyanate, shows potential for crystallographic studies, as demonstrated by its successful characterization using X-ray diffraction analysis (S. Ji, 2006).
- Studies on thiourea derivatives of β-dicarbonyl compounds, involving the reaction of ammonium thiocyanate, have been conducted, leading to interesting reactivity insights and the formation of distinct cyclic products (A. Aren & D. V. Bite, 1969).
Chemical Transformation and Reaction Mechanisms
- Research into the hydrolysis and thionation of methyl N-(2,2-dimethyl-2H-azirin-3-yl)-L-prolinate has led to the synthesis of various sulfur-containing compounds, highlighting the versatility of thiocyanate in chemical transformations (A. Budzowski, A. Linden, & H. Heimgartner, 2004).
- The synthesis and study of 5-methyl-3-oxo-2-oxa-4,8-dithiabicyclo[3.3.0]octane 8,8-dioxide, resulting from the reaction of 3-methyl-2,3-epoxysulfolane with sodium thiocyanate, demonstrate the complexity and potential of thiocyanate in forming bicyclic compounds (L. A. Mukhamedova, L. I. Kursheva, K. Enikeev, & A. Il'yasov, 1985).
Coordination Chemistry and Luminescent Properties
- The synthesis of coordination polymers using mercury thiocyanate with various ligands, including dimethyl variants, has been explored, revealing interesting luminescent properties and thermal stabilities, indicating potential applications in materials science (F. Jin, Huizhen Wang, Y. Zhang, Mingdi Yang, Jun Zhang, Jieying Wu, Yu-peng Tian, & Hong-ping Zhou, 2013).
Pharmaceutical Applications
- The design and synthesis of novel pyrrole-oxindole progesterone receptor modulators, including compounds with dimethyl groups, have been investigated, showing promise for applications in female healthcare (A. Fensome, W. R. Adams, Andrea L Adams, T. Berrodin, Jeff Cohen, C. Huselton, Arthur Illenberger, J. Kern, Valerie Hudak, M. Marella, E. Melenski, C. McComas, C. Mugford, O. Slayden, M. Yudt, Zhiming Zhang, Puwen Zhang, Yuan Zhu, R. Winneker, & J. Wrobel, 2008).
Properties
CAS No. |
154750-32-0 |
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Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.241 |
IUPAC Name |
(5,5-dimethyl-2-oxooxolan-3-yl)methyl thiocyanate |
InChI |
InChI=1S/C8H11NO2S/c1-8(2)3-6(4-12-5-9)7(10)11-8/h6H,3-4H2,1-2H3 |
InChI Key |
BRZWOCZJEJQMDT-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)O1)CSC#N)C |
Synonyms |
5,5-DIMETHYL-3-(THIOCYANATOMETHYL)DIHYDRO-2[3H]-FURANONE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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